molecular formula C17H30O8Si B13042345 [(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate

[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate

Cat. No.: B13042345
M. Wt: 390.5 g/mol
InChI Key: PPKBVDCEVCWRBQ-SLCRAUQTSA-N
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Description

[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as acetoxy and silyl groups. These functional groups contribute to the compound’s reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by acetylation of the remaining hydroxyl groups using acetic anhydride. The reaction conditions often involve the use of a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.

Scientific Research Applications

[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a prodrug.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The silyl group provides stability and lipophilicity, enhancing the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but differs in the functional groups attached to the oxolan ring.

    This compound: Another similar compound with variations in the silyl and acetoxy groups, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H30O8Si

Molecular Weight

390.5 g/mol

IUPAC Name

[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate

InChI

InChI=1S/C17H30O8Si/c1-10(18)22-14-13(9-21-26(7,8)17(4,5)6)25-16(24-12(3)20)15(14)23-11(2)19/h13-16H,9H2,1-8H3/t13-,14-,15-,16?/m1/s1

InChI Key

PPKBVDCEVCWRBQ-SLCRAUQTSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]1OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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